2-[4-(2-fluorobenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine
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Overview
Description
2-[4-(2-fluorobenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine is a complex organic compound that features a piperazine ring, a fluorobenzoyl group, and a pyrimidine core
Preparation Methods
The synthesis of 2-[4-(2-fluorobenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine typically involves multiple steps. The process begins with the preparation of the piperazine derivative, followed by the introduction of the fluorobenzoyl group. The final step involves the formation of the pyrimidine core and the attachment of the methoxyphenyl group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring or the fluorobenzoyl group.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Scientific Research Applications
2-[4-(2-fluorobenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.
Pharmacology: The compound is investigated for its effects on various biological pathways and its potential use in drug development.
Biological Studies: It is used in research to understand its interaction with biological molecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 2-[4-(2-fluorobenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing various biological pathways. This interaction can lead to changes in cellular processes, which are the basis for its potential therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other piperazine derivatives and pyrimidine-based molecules. For example:
Trazodone: A piperazine derivative used as an antidepressant.
Naftopidil: Another piperazine derivative used to treat benign prostatic hyperplasia.
Urapidil: A piperazine-based alpha1-adrenergic receptor antagonist. Compared to these compounds, 2-[4-(2-fluorobenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine may offer unique interactions with molecular targets due to its specific structural features.
Properties
Molecular Formula |
C23H24FN5O2 |
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Molecular Weight |
421.5 g/mol |
IUPAC Name |
(2-fluorophenyl)-[4-[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C23H24FN5O2/c1-16-15-21(26-17-7-9-18(31-2)10-8-17)27-23(25-16)29-13-11-28(12-14-29)22(30)19-5-3-4-6-20(19)24/h3-10,15H,11-14H2,1-2H3,(H,25,26,27) |
InChI Key |
BUJIADQFPKBYJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=CC=C3F)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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